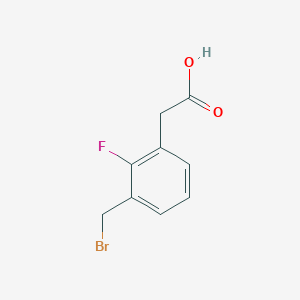
3,4-Dimethylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylpyrrolidine-1-carboxamide is a chemical compound belonging to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the dimethyl groups at the 3 and 4 positions of the pyrrolidine ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors. One common method is the cyclization of 1,4-diaminobutane with a suitable carbonyl compound under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions. For example, the pyrrolidine ring can be treated with methyl iodide in the presence of a strong base like sodium hydride to achieve the desired substitution at the 3 and 4 positions.
Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the dimethylpyrrolidine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3,4-Dimethylpyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s function. The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound without the dimethyl and carboxamide groups.
3,4-Dimethylpyrrolidine: Lacks the carboxamide group.
Pyrrolidine-1-carboxamide: Lacks the dimethyl groups.
Uniqueness
3,4-Dimethylpyrrolidine-1-carboxamide is unique due to the presence of both the dimethyl groups and the carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The dimethyl groups enhance its lipophilicity, while the carboxamide group provides opportunities for hydrogen bonding and interactions with biological targets.
Properties
CAS No. |
90184-86-4 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3,4-dimethylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-5-3-9(7(8)10)4-6(5)2/h5-6H,3-4H2,1-2H3,(H2,8,10) |
InChI Key |
PPDGGZVYIXPVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


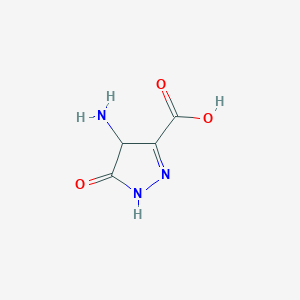
![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)
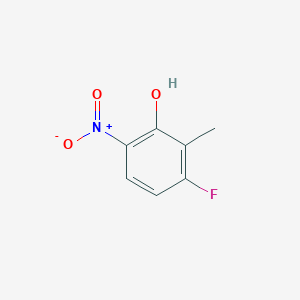
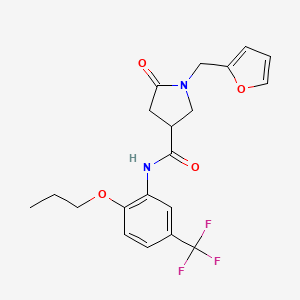
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)

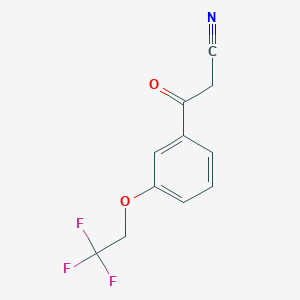
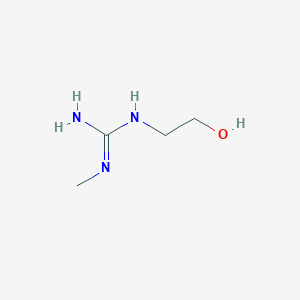
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
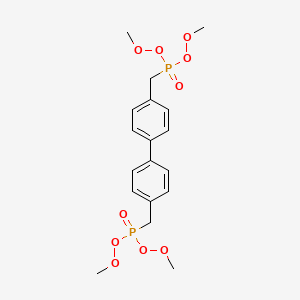
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
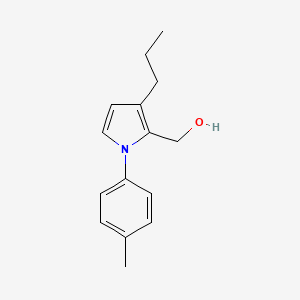
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
